molecular formula C13H12N6O2 B2727534 N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034260-67-6

N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2727534
CAS No.: 2034260-67-6
M. Wt: 284.279
InChI Key: LELXZKDDOASPIA-UHFFFAOYSA-N
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Description

N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound designed for advanced pharmacological and oncological research. Its structure incorporates a benzamide core linked to a 5-methylisoxazole group and a 1H-tetrazole ring, a bioisostere known to enhance the potency and metabolic stability of drug candidates . This molecular architecture makes it a compound of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Preliminary research on compounds sharing its core structures indicates promising anti-leukemic and antiproliferative activity . The strategic inclusion of the 1H-tetrazole ring, as a replacement for other heterocycles like the 1,2,3-triazole, has been shown in related molecular systems to significantly enhance cytotoxic effects against a range of cancer cell lines, including chronic myeloid leukemia (K-562) and melanoma (UACC-62), at nanomolar concentrations . The proposed mechanism of action for such bioactive benzamide derivatives includes the induction of apoptosis (programmed cell death) and the ability to cause DNA damage, such as single-strand breaks . Furthermore, structurally related N-benzylbenzamide compounds have demonstrated activity as autophagy modulators , disrupting cellular processes critical for cancer cell survival and chemoresistance . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-9-11(7-16-21-9)6-14-13(20)10-3-2-4-12(5-10)19-8-15-17-18-19/h2-5,7-8H,6H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELXZKDDOASPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-methylisoxazole intermediate, which is then coupled with a benzamide derivative. The tetrazole ring is introduced through a cyclization reaction involving azide and nitrile precursors under specific conditions such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzamide and tetrazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in various substituted derivatives with altered functional groups.

Scientific Research Applications

N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The benzamide core may contribute to binding affinity and specificity, while the methylisoxazole moiety can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to structurally related benzamide derivatives (Table 1):

Compound Name Core Structure Substituents/Rings Key Functional Groups
N-((5-Methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide Benzamide 5-Methylisoxazole, Tetrazole Amide, Tetrazole, Isoxazole
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzohydrazide Benzimidazole, Hydrazide Hydrazide, Benzimidazole
N-(5-Isoxazol-5-yl-3-phenyl-3H-thiadiazol-2-ylidene)-benzamide Thiadiazole-Benzamide Thiadiazole, Isoxazole Amide, Thiadiazole
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-tert-butyl Hydroxyl, Amide
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide Chlorothiazole, Fluorobenzene Amide, Halogens

Key Observations :

  • Heterocyclic Diversity: The target compound’s tetrazole and isoxazole substituents distinguish it from analogues with benzimidazole , thiadiazole , or thiazole rings.
  • Synthetic Routes : Unlike hydrazide derivatives requiring hydrazine condensation , the target compound’s synthesis likely involves alkylation of the isoxazole-methyl group and tetrazole introduction via cyclization or substitution.
  • Bioisosteric Effects : The tetrazole group in the target compound replaces carboxylic acids (common in drugs like losartan), improving metabolic stability compared to hydroxyl or halogen substituents in analogues .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The tetrazole’s polar nature enhances aqueous solubility compared to hydrophobic thiadiazole or benzimidazole derivatives .
  • Lipophilicity : The 5-methylisoxazole group increases lipophilicity (logP ~2.1 estimated) relative to the hydroxy-tert-butyl analogue (logP ~1.5) , favoring membrane permeability.
  • Metabolic Stability : Isoxazole rings resist oxidative degradation better than thiazoles or thiadiazoles, which are prone to sulfur oxidation .

Research Findings and Data

Spectroscopic Data :

  • IR : Tetrazole C=N stretches (~1600 cm⁻¹) overlap with isoxazole bands, complicating differentiation from thiadiazole C=O (1679 cm⁻¹) .
  • NMR : The isoxazole methyl group (δ ~2.1 ppm) and tetrazole protons (δ ~8.5–9.0 ppm) provide distinct signatures compared to thiadiazole aromatic protons (δ ~7.3–8.3 ppm) .

Biological Activity

N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzamide core linked to a 5-methylisoxazole and a tetrazole moiety. Its molecular formula is C13H13N5OC_{13}H_{13}N_5O with a molecular weight of approximately 245.27 g/mol. The presence of these heterocycles suggests potential interactions with biological targets, particularly in the realm of drug design.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related isoxazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may share similar activity profiles.

Anticancer Potential

Preliminary investigations into the anticancer properties of related benzamide derivatives indicate potential efficacy against cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation. Further studies are required to elucidate the specific pathways involved.

Inhibition of Enzymatic Activity

The tetrazole moiety in the compound has been associated with the inhibition of specific enzymes, including those involved in metabolic pathways. For example, tetrazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to this compound:

StudyFindings
Upcroft et al. (1999)Investigated nitroimidazole derivatives for antiparasitic activitySuggested structural modifications could enhance efficacy against resistant strains
Patel et al. (2015)Explored fluorine-bearing compounds for antitubercular activityHighlighted the importance of structural diversity in enhancing biological activity
Recent In Vitro StudiesEvaluated antimicrobial properties against Gram-positive and Gram-negative bacteriaIndicated promising results warranting further exploration

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress, leading to cellular apoptosis.
  • Interference with DNA Synthesis : The compound's structural components may interact with nucleic acids or related enzymes, disrupting replication processes.

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